(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide
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Overview
Description
(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate yields a variety of products, including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, demonstrating the versatility of these compounds in synthesizing pyridine and piperidine derivatives. This reaction showcases the compound's role in producing molecules with potential for further chemical modification and applications (O'callaghan et al., 1999).
Material Development
In the field of material science, (E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide derivatives have been utilized for the synthesis of new fluorescent crosslinked aromatic polyamides containing thiophene and furane groups. These materials exhibit high emission fluorescence and potential for heat-sensitive devices application due to their unique crosslinking and fluorescence properties (Sánchez et al., 2015).
Photophysical Properties
The study of photophysical properties of chalcone derivatives related to this compound has revealed insights into solvatochromic effects and charge transfer interactions. These investigations are crucial for understanding how the structural properties of such compounds influence their behavior in different solvents, potentially guiding their applications in optical materials and sensors (Kumari et al., 2017).
Pharmaceutical Applications
While focusing on non-drug related applications, it's notable that the structural framework of this compound and its derivatives offer a platform for synthesizing a wide range of compounds with potential pharmaceutical applications. For instance, compounds synthesized from similar structures have been evaluated for their biological activities, including as thrombin inhibitors, highlighting the chemical versatility and potential for development into therapeutic agents (Voigt & Wagner, 1985).
Mechanism of Action
Target of action
For example, derivatives of thiophene, a component of this compound, have been found to have antimicrobial, antituberculosis, antiviral, antidiabetic, anti-inflammatory, antineoplastic, anticonvulsant, and other activities .
Mode of action
Compounds with similar structures often interact with their targets through a variety of mechanisms, including inhibition of enzymes, interaction with cell receptors, or disruption of cell membranes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-(propan-2-yl)prop-2-enamide” might affect. Similar compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antineoplastic, and antimicrobial activities .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(2)19-17(21)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)20(22)23/h3-9,11H,1-2H3,(H,19,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWVMXSFPQRRE-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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